molecular formula C10H15NO2 B12967317 (S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol

(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol

Cat. No.: B12967317
M. Wt: 181.23 g/mol
InChI Key: XJBVFJPQRIMKGM-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reduction and amination steps under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Methoxy-5-methylphenylmethanol: Lacks the amino group, resulting in different reactivity and applications.

    3-Methoxy-5-methylphenol: Contains a hydroxyl group instead of an ethanol backbone, leading to distinct chemical behavior.

Uniqueness

(S)-2-Amino-2-(3-methoxy-5-methylphenyl)ethanol is unique due to its chiral nature and the presence of both amino and methoxy groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-8(10(11)6-12)5-9(4-7)13-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1

InChI Key

XJBVFJPQRIMKGM-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)[C@@H](CO)N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(CO)N

Origin of Product

United States

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